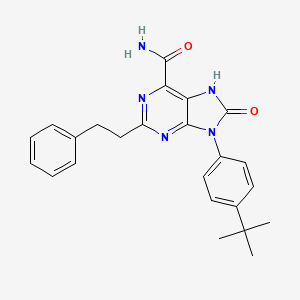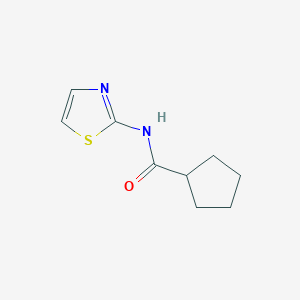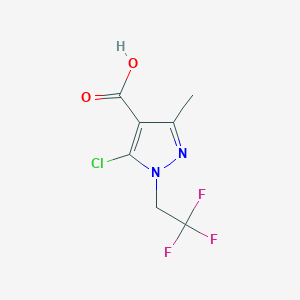
9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(4-(tert-butyl)phenyl)-8-oxo-2-phenethyl-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the attached phenyl and phenethyl groups could potentially rotate around their respective bonds, adding to the conformational complexity of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The amide group could potentially undergo hydrolysis, and the phenyl rings could potentially undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present .
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
Research on related chemical structures, such as those involving tert-butylphenyl groups, has led to the development of novel polyamides with significant thermal stability, flexibility, and solubility in various organic solvents. These polyamides are characterized by their noncrystalline nature, ease of film formation, and high thermal degradation temperatures, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).
Anticancer Pharmacophores
The synthesis of functionalized amino acid derivatives featuring tert-butylphenyl groups has shown promising in vitro cytotoxicity against human cancer cell lines, particularly in ovarian and oral cancers. These findings indicate the potential for these compounds to serve as pharmacophores in designing new anticancer agents (Kumar et al., 2009).
Organic Synthesis Building Blocks
Tert-butyl phenylazocarboxylates, similar in structural complexity to the queried compound, serve as versatile building blocks in synthetic organic chemistry. They undergo nucleophilic substitutions and radical reactions, enabling the generation of a wide array of complex molecules. This versatility underscores the utility of tert-butylphenyl derivatives in synthesizing novel organic compounds (Jasch, Höfling, & Heinrich, 2012).
Tautomerism in Dihydropurine Derivatives
Studies on dihydropurine derivatives, which share a core structural similarity with the queried compound, have elucidated the tautomeric nature of these molecules. Such insights are crucial for understanding the chemical behavior and potential biological interactions of purine-based compounds (Beagley et al., 1995).
Electrochromic and Fluorescent Materials
Research involving tert-butylphenyl derivatives has led to the development of electrochromic and fluorescent polyamides. These materials demonstrate promising applications in optoelectronic devices due to their excellent electrochromic stability, high coloration efficiency, and strong photoluminescence. The inclusion of tert-butylphenyl groups significantly influences the optical and electronic properties of these polymers (Hsiao, Liou, & Wang, 2009).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(4-tert-butylphenyl)-8-oxo-2-(2-phenylethyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-24(2,3)16-10-12-17(13-11-16)29-22-20(28-23(29)31)19(21(25)30)26-18(27-22)14-9-15-7-5-4-6-8-15/h4-8,10-13H,9,14H2,1-3H3,(H2,25,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWAAVWVVORRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)
![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)



![3-Chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2710487.png)
![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)
![1-(4-Methoxyphenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2710490.png)
![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2710494.png)


![Tert-butyl (3S)-3-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]pyridin-3-yl]oxypyrrolidine-1-carboxylate](/img/structure/B2710499.png)

